molecular formula C18H20N4O3S B2527344 ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173390-26-5

ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2527344
CAS RN: 1173390-26-5
M. Wt: 372.44
InChI Key: DUCRJJIRJYOGFG-VHEBQXMUSA-N
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Description

The compound , "ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various properties and potential applications. The papers provided discuss the synthesis, structure, and properties of related compounds, which can offer insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with various reagents to yield acetylated products, as seen in the synthesis of N-acetylated derivatives . Similarly, the synthesis of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate involves X-ray single crystal diffraction to determine the crystal structure . Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolopyridine carboxylates have also been reported . These methods may be relevant to the synthesis of the compound , suggesting that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides information on the crystal structure and dihedral angles between planes in the molecule . The geometries of isomers and transition states have been optimized using computational methods like DFT, which could also be applied to the compound of interest to predict its structure and stability .

Chemical Reactions Analysis

The reactivity of related compounds has been explored, with studies showing how ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates react with various reagents to yield different heterocyclic derivatives . Similarly, the reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives have been investigated, leading to the synthesis of various benzothiazolopyridine carboxylate derivatives . These studies provide a foundation for understanding the types of chemical reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as HPLC, FT-IR, NMR, and MS . The stability of crystal packing and intermolecular interactions have been studied through hydrogen-bonding interactions . The properties of the compound of interest could be inferred based on these studies, suggesting that it may exhibit similar characteristics in terms of solubility, stability, and intermolecular interactions.

Case Studies

Several of the papers discuss the potential applications of the synthesized compounds, such as their fungicidal and plant growth regulation activities . These case studies provide a context for the practical use of such compounds in various fields, including agriculture and medicine. The compound of interest may also have similar applications, warranting further investigation into its bioactivity and potential uses.

Scientific Research Applications

Synthesis and Chemical Behavior

Research into similar chemical structures has led to insights into their synthesis and behavior under different conditions. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various amines and alcohols suggests competing photolytic pathways, which could be relevant for understanding the behavior of ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate under similar conditions (Ang & Prager, 1992).

Antitumor Activity

Compounds structurally related to ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate have been explored for their potential antitumor activities. The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif, have shown significant potency against various cancer cell lines, highlighting the potential of such compounds in cancer research (Deady et al., 2003).

Coordination to Transition Metals

The synthesis of bulky aryl-substituted acyclic imino-N-heterocyclic carbene and its coordination to early transition metals presents an application in the development of new catalytic systems. This research might offer insights into how ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate could serve in similar catalytic or coordination chemistry applications (Larocque et al., 2011).

Future Directions

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-5-22-14-8-7-12(17(24)25-6-2)10-15(14)26-18(22)19-16(23)13-9-11(3)21(4)20-13/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCRJJIRJYOGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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